molecular formula C21H27N5O3 B4559024 4-{6-methyl-2-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-methyl-2-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No.: B4559024
M. Wt: 397.5 g/mol
InChI Key: MFJJJMPREVXKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-methyl-2-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21138974 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Assessment of PI3K/mTOR Inhibitors

GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial components of the PI3K pathway implicated in cancer development. This study characterized its absorption, disposition, and efficacy in a human breast cancer xenograft model, predicting its pharmacokinetics and efficacy in humans, suggesting its potential clinical efficacy at a dose of 55 mg once daily (Salphati et al., 2012).

Novel Analgesic and Anti-inflammatory Agents

Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds exhibited high COX-2 selectivity, analgesic, and anti-inflammatory effects, comparing favorably with sodium diclofenac, suggesting a potential for development into new therapeutic agents (Abu‐Hashem et al., 2020).

Dihydropyrimidinone Derivatives

The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli reaction demonstrated an efficient and simple method to obtain these compounds in good yield. These derivatives may offer valuable insights into the development of new pharmacological agents (Bhat et al., 2018).

Functionalized Tetrahydropyrimidin-2-thiones Synthesis

A study detailed the synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted reactions, yielding compounds with satisfactory yields and good diastereoselectivity. This research expands the chemistry of tetrahydropyrimidines, potentially leading to novel applications in medicinal chemistry and drug design (Liu et al., 2014).

Anti-inflammatory Activity of Ibuprofen Analogs

Ibuprofen analogs synthesized by condensing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide with various active hydrogen-containing compounds showed potent anti-inflammatory activity. This research provides a foundation for the development of new anti-inflammatory drugs with enhanced efficacy and reduced side effects (Rajasekaran et al., 1999).

Properties

IUPAC Name

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-17-15-19(24-11-13-28-14-12-24)23-21(22-17)26-9-7-25(8-10-26)20(27)16-29-18-5-3-2-4-6-18/h2-6,15H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJJMPREVXKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.